molecular formula C9H6ClFN2S B2677777 2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole CAS No. 1342986-13-3

2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole

Cat. No.: B2677777
CAS No.: 1342986-13-3
M. Wt: 228.67
InChI Key: NJPWTYMFTTUGHO-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with thiosemicarbazide, followed by cyclization in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction conditions often require refluxing the mixture to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothiadiazole derivative, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.

    Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole
  • 2-Chloro-5-[(4-bromophenyl)methyl]-1,3,4-thiadiazole
  • 2-Chloro-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazole

Uniqueness

2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Properties

IUPAC Name

2-chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2S/c10-9-13-12-8(14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPWTYMFTTUGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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